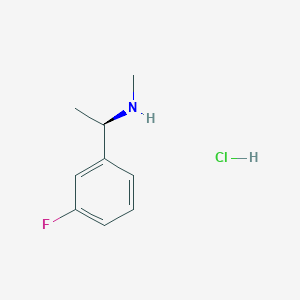

(R)-1-(3-Fluorophenyl)-N-methylethan-1-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

®-1-(3-Fluorophenyl)-N-methylethan-1-amine hydrochloride is a chiral amine compound with significant applications in medicinal chemistry. It is often used as an intermediate in the synthesis of various pharmaceuticals due to its structural properties, which include a fluorinated aromatic ring and a chiral center.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(3-Fluorophenyl)-N-methylethan-1-amine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 3-fluoroacetophenone.

Reductive Amination: The ketone group of 3-fluoroacetophenone is subjected to reductive amination using methylamine and a reducing agent such as sodium cyanoborohydride. This step introduces the amine functionality.

Resolution: The resulting racemic mixture is resolved using chiral resolution techniques, such as crystallization with a chiral acid or chromatography, to obtain the ®-enantiomer.

Hydrochloride Formation: The free base of ®-1-(3-Fluorophenyl)-N-methylethan-1-amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of ®-1-(3-Fluorophenyl)-N-methylethan-1-amine hydrochloride may involve:

Large-scale Reductive Amination: Utilizing continuous flow reactors to enhance efficiency and yield.

Automated Chiral Resolution: Employing high-throughput chromatographic techniques for the resolution of enantiomers.

Salt Formation: Using automated systems for the precise addition of hydrochloric acid to form the hydrochloride salt.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming N-oxide derivatives.

Reduction: Reduction of the aromatic ring can lead to the formation of cyclohexyl derivatives.

Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products:

N-oxide Derivatives: Formed from oxidation.

Cyclohexyl Derivatives: Resulting from reduction.

Substituted Aromatic Compounds: Produced from nucleophilic substitution.

Chemistry:

Intermediate in Synthesis: Used in the synthesis of complex organic molecules and pharmaceuticals.

Biology:

Enzyme Inhibition Studies: Acts as a ligand in studying enzyme interactions and inhibition mechanisms.

Medicine:

Pharmaceutical Development: Serves as a precursor or intermediate in the development of drugs targeting neurological disorders.

Industry:

Chemical Manufacturing: Utilized in the production of fine chemicals and active pharmaceutical ingredients (APIs).

作用機序

The mechanism of action of ®-1-(3-Fluorophenyl)-N-methylethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances binding affinity and selectivity, while the chiral center ensures enantioselective interactions. These interactions can modulate biological pathways, leading to therapeutic effects.

類似化合物との比較

(S)-1-(3-Fluorophenyl)-N-methylethan-1-amine Hydrochloride: The enantiomer of the compound, with different biological activity.

1-(3-Chlorophenyl)-N-methylethan-1-amine Hydrochloride: Similar structure but with a chlorine atom instead of fluorine, affecting its reactivity and binding properties.

1-(3-Fluorophenyl)-N-ethylamine Hydrochloride: Variation in the alkyl chain length, influencing its pharmacokinetic properties.

Uniqueness:

Fluorine Substitution: The presence of the fluorine atom provides unique electronic properties, enhancing metabolic stability and binding affinity.

Chirality: The ®-enantiomer offers specific enantioselective interactions, which can be crucial for its biological activity and therapeutic applications.

This detailed overview covers the essential aspects of ®-1-(3-Fluorophenyl)-N-methylethan-1-amine hydrochloride, from its synthesis to its applications and comparisons with similar compounds

生物活性

(R)-1-(3-Fluorophenyl)-N-methylethan-1-amine hydrochloride, also known by its CAS number 2563540-55-4, is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H13ClFN

- Molecular Weight : 189.66 g/mol

- CAS Number : 2563540-55-4

- Purity Specification : Typically ≥ 95%

- Storage Conditions : Should be stored in an inert atmosphere at 2-8°C.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, compounds with similar structures have been studied for their effects on neurotransmitter systems and their potential as inhibitors in neurodegenerative diseases.

Neurotransmitter Modulation

Research indicates that this compound may influence the release and uptake of neurotransmitters such as dopamine and serotonin. This modulation can potentially lead to therapeutic effects in conditions like depression and anxiety disorders.

Inhibition of β-Secretase (BACE1)

A significant area of research involves the compound's role as a β-secretase (BACE1) inhibitor. BACE1 is crucial in the production of amyloid-beta peptides, which are implicated in Alzheimer's disease. In vitro studies have shown that derivatives of this compound exhibit promising IC50 values against BACE1, indicating effective inhibition:

| Compound | BACE1 IC50 (μM) | BACE2 IC50 (μM) | CatD IC50 (μM) |

|---|---|---|---|

| 6a | 0.078 | 0.228 | >100 |

| 6b | 0.045 | 0.190 | >100 |

These values suggest that modifications to the structure can enhance potency against BACE1 while maintaining selectivity towards other enzymes .

Anticancer Activity

In a study evaluating fluorinated derivatives related to this compound, researchers found significant antiproliferative effects against various cancer cell lines, including breast and lung cancers. The highest activity was observed in compounds that effectively induced apoptosis through oxidative stress mechanisms .

Neuroprotective Effects

Another case study investigated the neuroprotective properties of similar amine compounds in models of neurodegeneration. These studies highlighted the ability of such compounds to reduce oxidative stress markers and improve cognitive function in animal models .

特性

IUPAC Name |

(1R)-1-(3-fluorophenyl)-N-methylethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN.ClH/c1-7(11-2)8-4-3-5-9(10)6-8;/h3-7,11H,1-2H3;1H/t7-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCFYXJYCTQUITM-OGFXRTJISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)F)NC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC=C1)F)NC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。